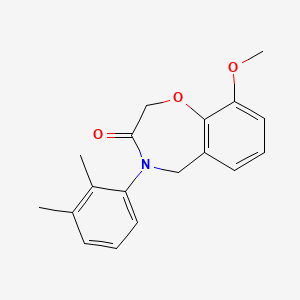![molecular formula C17H17NO3S B6420055 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 1396686-48-8](/img/structure/B6420055.png)
9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, also known as MS-PPO, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. MS-PPO is a small molecule that has the ability to interact with a variety of biological systems, making it an attractive target for research.
Applications De Recherche Scientifique
9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been studied for its potential applications in a variety of areas, including cancer research, neurodegenerative diseases, and drug delivery. In cancer research, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it an attractive target for further research. In addition, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been studied for its ability to reduce the accumulation of amyloid-β in the brain, which is a hallmark of Alzheimer’s disease. 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has also been studied for its potential to be used as a drug delivery system, as it has been shown to effectively transport drugs across the blood-brain barrier.
Mécanisme D'action
The exact mechanism of action of 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is not yet fully understood. However, it is believed that 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one binds to certain receptors on the surface of cells, which triggers a cascade of biochemical reactions that lead to the desired effects. In addition, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been shown to interact with certain enzymes, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been shown to have a variety of biochemical and physiological effects on cells and tissues. In cancer research, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been shown to reduce the accumulation of amyloid-β in the brain, which is a hallmark of Alzheimer’s disease. 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has also been studied for its potential to be used as a drug delivery system, as it has been shown to effectively transport drugs across the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be observed quickly. In addition, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is relatively stable and can be stored for long periods of time. However, there are also some limitations to using 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one in lab experiments. For example, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is not water soluble, so it must be dissolved in a solvent before it can be used. In addition, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is not very soluble in organic solvents, so it may require the use of high concentrations of the solvent to achieve the desired effects.
Orientations Futures
The potential applications of 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one are still being explored, and there are many potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, as well as to explore its potential use as a drug delivery system. In addition, further research could be conducted to explore the potential therapeutic applications of 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, such as its use in the treatment of cancer or neurodegenerative diseases. Finally, further research could be conducted to explore the potential side effects of 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, as well as to optimize the synthesis process to make it more efficient and cost-effective.
Méthodes De Synthèse
9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can be synthesized through a multi-step process that involves the reaction of 4-methylsulfanylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with 2-amino-3-methyl-1-butanol in the presence of sodium methoxide. The product of this reaction is then reacted with 9-methoxy-1,4-benzoxazepine hydrochloride in the presence of sodium hydroxide to yield 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one. The entire synthesis process can be completed in a few hours under mild conditions.
Propriétés
IUPAC Name |
9-methoxy-4-(4-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-20-15-5-3-4-12-10-18(16(19)11-21-17(12)15)13-6-8-14(22-2)9-7-13/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRIWPCYMHWUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=O)N(C2)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methoxy-4-(4-(methylthio)phenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6419980.png)

![3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6419985.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6419993.png)
![3-methyl-7-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6420001.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420015.png)
![N-(3-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420019.png)
![N-(2,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420039.png)

![7-bromo-4-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420053.png)

![9-methoxy-2-methyl-4-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420071.png)
![ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B6420073.png)